5-Acetoxymethyl-2-furaldehyde
Description
Overview of Biomass-Derived Platform Chemicals
Platform chemicals are fundamental building blocks derived from biomass that can be converted into a wide array of value-added products. nih.govnumberanalytics.com The U.S. Department of Energy has identified several key bio-based platform chemicals, including ethanol, furfural, and 5-hydroxymethylfurfural (B1680220) (HMF), underscoring their importance in creating a sustainable chemical industry. nih.govrsc.org These molecules serve as the foundation for producing bioplastics, biofuels, and various other chemicals, thereby reducing our dependence on finite petroleum resources. nih.govmdpi.com
Context of Petroleum Dependence and Renewable Resources
The chemical industry has historically been deeply intertwined with petroleum, utilizing it as a primary feedstock for a vast range of products. mpg.dekpmg.com However, the finite nature of fossil fuels and the environmental impact of their use necessitate a transition to renewable alternatives. catalisti.bempg.de This shift towards biomass is not merely an environmental imperative but also a strategic move to ensure long-term economic stability and resource security. catalisti.beresearchgate.net The development of biorefineries, which convert biomass into a spectrum of products, is central to this transition, with lignocellulosic biomass poised to become a crucial future feedstock. mpg.de
Role of 5-Hydroxymethyl-2-furfural (HMF) and its Derivatives as "Carbon-Neutral" Feedstock
5-Hydroxymethyl-2-furfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars found in biomass. mdpi.comnih.gov It is recognized as a versatile, carbon-neutral building block for producing a variety of valuable chemicals and materials. mdpi.comwikipedia.org HMF and its derivatives are considered pivotal in the move away from fossil-based chemicals, with applications in polymers, solvents, and fuels. nih.govnih.gov The potential of HMF to be transformed into compounds like 2,5-furandicarboxylic acid (FDCA), a replacement for petroleum-derived terephthalic acid, highlights its significance in a circular economy. wikipedia.orgresearchgate.net
Emergence of 5-Acetoxymethyl-2-furaldehyde (AMF) as a Promising Furan (B31954) Derivative
While HMF holds great promise, its practical application has been hampered by certain chemical properties. This has led to the emergence of its ester derivative, this compound (AMF), as a more advantageous alternative. mdpi.commdpi.com AMF, the acetyl ester of HMF, can be synthesized from carbohydrates and offers several benefits that make it an attractive target for industrial-scale production. mdpi.comgoogle.com
Advantages of AMF over HMF in Green Chemistry and Sustainability
The transition from HMF to AMF represents a significant step forward in the practical application of biomass-derived furanic compounds. The advantages of AMF are rooted in its chemical structure, which imparts greater stability and facilitates easier handling. mdpi.comresearchgate.netnih.gov
Enhanced Thermal Stability
One of the key advantages of AMF is its superior thermal stability compared to HMF. mdpi.comresearchgate.net The acetyl group in AMF makes the molecule less prone to the degradation reactions, such as rehydration to levulinic acid and formic acid, that can occur with HMF under certain processing conditions. nih.govnih.gov This enhanced stability is crucial for developing efficient and cost-effective industrial processes. researchgate.net
Improved Isolation and Purification Characteristics
AMF exhibits improved characteristics for isolation and purification, which is a significant bottleneck in the production of HMF. mdpi.commdpi.com HMF's high solubility in both water and organic solvents, coupled with its low melting point, complicates its extraction and purification from reaction mixtures. mdpi.com In contrast, AMF is more hydrophobic and has a higher melting point, making it easier to separate and purify, which is a major advantage for large-scale industrial applications. mdpi.commdpi.comgoogle.com This ease of isolation can lead to more cost-effective and sustainable production processes. mdpi.com
Interactive Data Table: Comparison of HMF and AMF Properties
| Property | 5-Hydroxymethyl-2-furfural (HMF) | This compound (AMF) | Reference(s) |
| Melting Point | 30–34 °C | 53–55 °C | mdpi.com |
| Solubility | Highly soluble in water and organic solvents | More hydrophobic, less soluble in water | mdpi.commdpi.com |
| Stability | Prone to rehydration and humin formation | More stable, less reactive | researchgate.netnih.gov |
| Isolation | Difficult due to high solubility and low melting point | Easier to extract and purify | mdpi.commdpi.comgoogle.com |
Historical Context of AMF Identification and Early Research
Historically, this compound (AMF) was not a primary research target but was often identified as a minor component or side-product in various chemical processes. For years, it was noted as a by-product during the oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-furandicarboxaldehyde (FDA). mdpi.com Early reports also mentioned the mass spectrum of its acetate (B1210297) derivative, 5-acetoxymethyl-2-vinylfuran, though its specific preparation was not detailed. nih.govresearchgate.net
AMF was also identified in natural products, recognized as a volatile flavor compound in berrycactus and as a "sweetness modulator" in traditional balsamic vinegar, where it contributes to the characteristic long-lasting sweet taste. chemicalbook.comresearchgate.netgoogle.com A significant turning point in the scientific focus on AMF came when researchers proposed it as a more stable and viable substitute for HMF. mdpi.com Research by Kang et al. highlighted its potential and introduced a synthesis pathway from lignocellulosic biomass, marking a shift from incidental observation to intentional synthesis and application. mdpi.comgoogle.com
Scope and Objectives of Academic Research on AMF
Academic research on AMF is driven by its potential to address key challenges in green chemistry and sustainable industrial practices. The objectives span from establishing renewable production routes to exploring its wide-ranging applications and refining the chemical methods for its synthesis.
Contribution to Sustainable Chemical Production
AMF is a pivotal platform chemical in the development of a sustainable, "carbon-neutral" industry based on renewable biomass. mdpi.com Its production from abundant and renewable sources like carbohydrates (including fructose (B13574) and glucose) and cellulosic waste positions it as a green alternative to petroleum-derived chemicals. mdpi.comnih.govacs.org
Exploration of Diverse Applications
Research has uncovered a variety of applications for AMF, demonstrating its versatility as a chemical intermediate. It serves as a valuable precursor for a new generation of biofuels and biochemicals. acs.org
Key transformations of AMF include:
Oxidation to 2,5-furandicarboxylic acid (FDCA), a monomer used to produce bio-based polymers like polyethylene (B3416737) furanoate (PEF), which is a renewable alternative to PET. mdpi.comgoogle.comacs.org
Reduction to 2,5-bis(hydroxymethyl)furan (BHMF), another important polymer precursor. acs.orgnih.gov
Conversion to other high-value chemicals like 2,5-diformylfuran (DFF) and levulinic acid. google.comacs.org
Beyond its role as a platform chemical, AMF has unique properties that lend it to more specialized applications. It has been identified as a novel sweet taste modulator, capable of enhancing and prolonging the sweet taste in foods, as demonstrated in studies on balsamic vinegar. researchgate.netgoogle.com This discovery opens up possibilities for its use in the food industry. Additionally, it is used to reduce the off-taste of vinegar. chemicalbook.compharmaffiliates.com Some studies have also suggested potential antifungal and anticancer properties, as well as its use as an oxidation catalyst. biosynth.com
Advancement of Synthetic Methodologies
A significant focus of research has been the development of efficient and sustainable methods for synthesizing AMF. Early methods were often multi-step or produced AMF as a minor product. mdpi.com Recent advancements have established more direct and high-yield pathways from renewable feedstocks.
Modern synthetic routes are increasingly focused on process efficiency and sustainability, utilizing heterogeneous and recyclable catalysts to minimize waste and environmental impact. The development of one-pot syntheses and hybrid chemo-enzymatic systems represents the cutting edge of AMF production research. mdpi.comnih.gov
Interactive Data Table: Overview of Synthetic Methodologies for AMF
| Starting Material | Catalyst System | Key Features | Isolated Yield | Reference |
|---|---|---|---|---|
| D-fructose | Immobilized Lipase (B570770) (Novozym 435) then Cation Exchange Resin (Amberlyst 15) | Two-step chemo-enzymatic process; recyclable catalysts. | ~53% | mdpi.comnih.gov |
| D-fructose | Soluble H₂SO₄ | Two-step process with a homogeneous acid catalyst. | 86.6% | nih.gov |
| Glucose | Glucose Isomerase, Immobilized Lipase, then Cation Exchange Resin (Amberlyst 15) | Step-by-step hybrid conversion including isomerization and dehydration. | 65% | mdpi.com |
| Fructose / Glucose | Zinc Chloride (ZnCl₂) in Acetic Acid | Direct one-pot synthesis from carbohydrates. | 80% (from Fructose), 60% (from Glucose) | acs.org |
| Cellulosic Waste (e.g., cigarette butts) | Acetic Acid (CH₃COOH) and Scandium(III) triflate (Sc(OTf)₃) | Hydrothermal treatment of waste biomass. | 38% | nih.gov |
| Lignocellulosic Biomass | via 5-chloromethyl-2-furfural (CMF) with alkylammonium acetates | Two-step process via a halogenated intermediate. | up to 94% (from CMF) | mdpi.comgoogle.com |
| Furfuryl Acetate | N,N-dimethylformamide and phosphoryl chloride, then methyltriphenylphosphonium (B96628) bromide | Vilsmeier-Haack followed by a Wittig reaction. | 68% | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-formylfuran-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVITTVTXPZTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147166 | |
| Record name | 5-Formylfurfuryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-58-3 | |
| Record name | 5-(Acetoxymethyl)-2-furaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylfurfuryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Formylfurfuryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylfurfuryl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-FORMYLFURFURYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodologies for 5 Acetoxymethyl 2 Furaldehyde Amf
Biomass-Derived Synthesis Strategies
The production of AMF from biomass sources represents a significant advancement in green chemistry, providing an alternative to petroleum-based chemicals. nih.gov D-fructose, in particular, serves as an excellent starting material for AMF synthesis. mdpi.comnih.gov The inherent chemical structure of fructose (B13574), especially its furanose form, makes it more amenable to dehydration reactions compared to other hexoses like glucose. mdpi.com
Synthesis from D-Fructose.nih.govmdpi.comresearchgate.net
A key strategy for synthesizing AMF from D-fructose involves an indirect pathway that first converts fructose into an intermediate, 1,6-diacetylfructose (DAF). mdpi.com This approach offers advantages in terms of selectivity and ease of handling. mdpi.com The subsequent dehydration of DAF yields the target molecule, AMF. nih.govmdpi.com
This two-step synthesis is a novel and unique approach for producing AMF. mdpi.com It consists of the initial trans-esterification of D-fructose to form DAF, followed by the acid-catalyzed dehydration of DAF to AMF. mdpi.com This method has been shown to be effective and provides a basis for sustainable production. mdpi.comresearchgate.net
The first critical step in this pathway is the selective acylation of D-fructose to produce 1,6-diacetylfructose (DAF). mdpi.com This transformation is achieved through a trans-esterification reaction, where an acyl group is transferred to the fructose molecule. nih.gov
Two-Step Reaction Pathway via 1,6-Diacetylfructose (DAF)
Trans-esterification of D-Fructose to DAF
Enzymatic catalysis offers high selectivity for the trans-esterification of D-fructose. mdpi.com Immobilized lipases, such as Novozym 435, have proven to be particularly effective catalysts for this reaction. nih.govmdpi.comresearchgate.net Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is a widely used and robust biocatalyst known for its stability at high temperatures and tolerance to organic solvents. mdpi.comcsic.es In the synthesis of DAF, Novozym 435 demonstrates remarkable selectivity, leading to high yields of the desired product. mdpi.com Other lipases, including Lipozyme TL IM and Lipozyme RM IM, have also been tested, but Novozym 435 consistently provides the most favorable results for DAF formation. nih.govmdpi.com
Table 1: Comparison of Different Lipases for DAF Synthesis from D-Fructose
The efficiency of the enzymatic trans-esterification is highly dependent on the reaction conditions. nih.gov Key parameters that have been optimized include the choice of solvent and the reaction time. nih.govmdpi.com
Ether-type solvents, such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453), have been found to be the most suitable media for the reaction, leading to high yields of DAF. nih.govresearchgate.net Specifically, using Novozym 435 in THF can result in a DAF yield of up to 96.2%, while dioxane provides a yield of 90.4%. nih.govresearchgate.net In contrast, solvents with hydroxyl groups, like water and ethanol, inhibit the reaction because they interfere with the acetyl group transfer. nih.govmdpi.com
The reaction time also plays a crucial role. While high yields can be achieved, prolonged reaction times (e.g., beyond 5 hours in some solvents) can lead to a decrease in the amount of DAF due to the formation of by-products, even with 100% fructose conversion. mdpi.com Optimal reaction times are typically around 4 to 5 hours. mdpi.commdpi.com Studies have shown that scaling up the reaction from a few milligrams to several grams of D-fructose has minimal effect on the conversion and DAF formation, indicating the stability and industrial applicability of this enzymatic process. mdpi.comresearchgate.net
Table 2: Effect of Solvent and Time on Enzymatic Trans-esterification of D-Fructose with Novozym 435
The second step in this synthetic pathway involves the dehydration of the 1,6-diacetylfructose (DAF) intermediate to produce 5-Acetoxymethyl-2-furaldehyde (AMF). nih.gov This reaction is carried out under acidic conditions and at elevated temperatures. nih.govmdpi.com The process involves the removal of three water molecules and one molecule of acetic acid from the DAF structure. mdpi.com
For this dehydration step, solid acid catalysts are often preferred for their sustainability and ease of recycling. nih.gov Amberlyst 15, a cation exchange resin, has been identified as a suitable heterogeneous acid catalyst. nih.govmdpi.commdpi.com The reaction is typically performed in organic solvents. mdpi.com While soluble sulfuric acid can achieve a higher yield of AMF (86.6%), the use of a recyclable catalyst like Amberlyst 15 in a solvent such as 1,4-dioxane offers a more environmentally friendly and cost-effective process, even with a slightly lower total yield. nih.gov Both the enzyme from the first step and the solid acid catalyst can be recycled for multiple cycles without a significant loss of activity. nih.gov Optimization of the dehydration reaction parameters, including reaction time, catalyst ratio, and reaction media, is crucial for maximizing the AMF yield. mdpi.com
Dehydration of DAF to AMF
The dehydration of fructose-derived intermediates to AMF is effectively catalyzed by acids. Both homogeneous and heterogeneous acid catalysts are employed for this transformation.
Soluble sulfuric acid (H₂SO₄) has demonstrated high efficacy as an acidic catalyst in the dehydration step, with studies reporting an AMF yield of 86.6%. mdpi.comnih.gov However, the use of a soluble catalyst like H₂SO₄ complicates the purification of the final product, as it requires neutralization and extensive removal of the solvent. mdpi.com
The synergy between Lewis and Brønsted acid catalysts has also been explored. For instance, the combination of ZnCl₂ (a Lewis acid) and a carboxylic acid (a Brønsted acid) has been used to prepare AMFs directly from carbohydrates in satisfactory yields. researchgate.netacs.org
The choice of solvent is critical in the synthesis of AMF, significantly influencing reaction rates and product yields. Aprotic polar solvents are often necessary for the dehydration of sugars. researchgate.net
Dimethyl Sulfoxide (B87167) (DMSO) : DMSO is widely and effectively used for the dehydration of ketose-type sugars into furan (B31954) compounds. mdpi.com It is known to stabilize HMF and reduce side reactions during dehydration, leading to higher total yields of HMF and AMF. mdpi.comnih.gov In studies on DAF dehydration, DMSO provided the highest AMF yield compared to other single solvents. mdpi.com
1,4-Dioxane : Dioxane is another common solvent for hexose (B10828440) dehydration. mdpi.com While the AMF yield in dioxane alone can be substantial, it is generally lower than in DMSO. mdpi.com However, dioxane's lower boiling point (101 °C) compared to DMSO (189 °C) can be advantageous in certain process configurations. mdpi.com
Acetonitrile (AN) and Dimethylformamide (DMF) : These are other polar organic solvents used in AMF synthesis. mdpi.com However, in single-solvent systems for DAF dehydration, they tend to result in lower AMF yields. mdpi.com
Mixed-Solvent Systems: Research has shown that using a mixture of solvents can dramatically improve AMF yields. For instance, while the AMF yield from the direct dehydration of DAF in a single solvent was at most 24%, a mixed solvent system of dioxane and DMSO (in a 9:1 ratio) achieved an AMF yield of 65% and an HMF yield of 15%. mdpi.comsciprofiles.com The interaction between dioxane and aprotic polar solvents like DMSO and DMF appears to positively affect the dehydration reaction, leading to a significant increase in the formation of AMF and HMF. mdpi.comsciprofiles.com The addition of DMF or DMSO to solvents with lower boiling points, like dioxane and acetonitrile, can also enhance the thermal stability of the reaction. mdpi.com
| Solvent System | AMF Yield (%) | HMF Yield (%) | Reference |
|---|---|---|---|
| Single Solvents (Max) | 24 | - | mdpi.comsciprofiles.com |
| Dioxane/DMSO (9:1) | 65 | 15 | mdpi.comsciprofiles.com |
| Dioxane/DMF | 58 | - | mdpi.com |
| Single Dioxane | 8 | 1 | mdpi.com |
Optimizing reaction parameters such as temperature, catalyst ratio, and reaction media is crucial for maximizing the yield of AMF.
Temperature : The reaction temperature significantly affects the dehydration process. For the dehydration of DAF using Amberlyst 15, a temperature of 120 °C is commonly used. mdpi.commdpi.com It's important to select solvents with boiling points suitable for the reaction temperature to ensure stable reaction conditions. mdpi.com
Catalyst Ratio : The amount of catalyst relative to the substrate is a key parameter to optimize. In the dehydration of DAF, a typical ratio involves 50 mg of DAF and 50 mg of Amberlyst 15. mdpi.com
Reaction Media : As discussed in the previous section, the choice of solvent or solvent mixture is a critical factor. The optimization of the reaction media, particularly through the use of dual-solvent systems like DMSO/dioxane, has been shown to dramatically increase AMF yields. mdpi.com For the dehydration of DAF to AMF with Amberlyst 15, identifying the best solvent conditions led to an AMF yield of 56%. psecommunity.org
Reaction Time : The duration of the reaction also plays a role. In single-solvent systems, a reaction time of 6 hours has been used, while in mixed-solvent systems, the time was extended to 16 hours, as the addition of DMF and DMSO can delay the reaction. mdpi.com
Hybrid Synthesis Systems from Glucose
Developing synthetic routes from glucose, a more abundant and cost-effective hexose than fructose, is a key objective in biorefinery. researchgate.netpsecommunity.org Hybrid systems that combine enzymatic and chemical catalysis offer a promising approach for the conversion of glucose to AMF. researchgate.netmdpi.comdntb.gov.ua
Isomerization of Glucose
The first step in this hybrid process is the isomerization of glucose to fructose. This is typically achieved using the enzyme glucose isomerase. researchgate.netmdpi.compsecommunity.org The reaction pathway involves the transformation of glucose, which predominantly exists in a pyranose form in solution, to fructose, which has a higher proportion of the more reactive furanose form. researchgate.net The mechanism is understood to proceed via the Lobry–de Bruyn–van Ekenstein transformation. researchgate.net The choice of solvent is also critical for this enzymatic step. While many organic solvents result in poor fructose yields, a mixture of water and tetrahydrofuran (THF) has been shown to achieve a fructose yield of 67%. psecommunity.org
Esterification of Glucose into AMF
Following isomerization, the resulting fructose is esterified to form an intermediate, 1,6-diacetylfructose (DAF). mdpi.com This transesterification is catalyzed by an immobilized lipase, such as Novozym 435, and uses an acetyl donor like vinyl acetate (B1210297). psecommunity.orgresearchgate.net This enzymatic step has been shown to be highly efficient, with DAF yields of over 96% being reported. psecommunity.org The unreacted glucose from the isomerization step can also be esterified, forming 6-Monoacetyl-glucopyranose (MAG). mdpi.com
Step-by-Step Conversion to DAF using Glucose Isomerase and Immobilized Lipase
Initial Isomerization and Esterification : A mixture of glucose and fructose is subjected to transesterification, resulting in DAF and MAG. psecommunity.org In the initial cycle, the product ratio might be around 70% DAF and 30% MAG. psecommunity.org
Iterative Cycles : To convert the remaining MAG, the process of isomerization and transesterification is repeated. researchgate.netpsecommunity.org The MAG can be isomerized to 6-monoacetyl-fructofuranose (MAF), which is an intermediate for DAF. researchgate.netpsecommunity.org
Final Yield : After several iterative cycles (e.g., five cycles), the final yield of DAF can be significantly increased, reaching up to 86%, while the MAG ratio decreases to 15%. psecommunity.org
The DAF produced through this hybrid system is then dehydrated using an acid catalyst, such as Amberlyst 15, in an optimized solvent system to produce the final product, AMF. mdpi.compsecommunity.org
| Process Stage | DAF Ratio (%) | MAG Ratio (%) | Reference |
|---|---|---|---|
| After 1st Cycle | 70 | 30 | psecommunity.org |
| After 5 Iterative Cycles | 86 | 15 | psecommunity.org |
Direct Dehydration of DAF for AMF Synthesis
The synthesis of this compound (AMF) can be achieved through the direct dehydration of 1,6-diacetylfructose (DAF). mdpi.commdpi.com This process involves the removal of three water molecules and one acetic acid molecule from DAF under acidic conditions. mdpi.com Heterogeneous acid catalysts are often employed for this transformation.
One prominent method utilizes Amberlyst 15, a cation exchange resin, as the acidic catalyst. mdpi.commdpi.com The reaction is typically conducted at elevated temperatures, for instance, 120 °C for 8 hours. mdpi.com The choice of solvent significantly impacts the reaction's efficiency. While soluble sulfuric acid (H₂SO₄) in dimethyl sulfoxide (DMSO) has been shown to yield up to 86.6% AMF, research has focused on more sustainable options. mdpi.com The use of recyclable industrial solvents like 1,4-dioxane, often in combination with DMSO, is a common strategy. mdpi.commdpi.com The presence of DMSO is suggested to aid in the removal of water molecules, reduce by-product formation, and stabilize the resulting AMF. mdpi.com Although using Amberlyst 15 in a DMSO-dioxane system might result in a slightly lower yield, the ability to recycle both the enzyme (from the initial DAF synthesis) and the solid acid catalyst presents a more cost-effective and sustainable process. mdpi.com
| Catalyst | Solvent System | Temperature | Time | AMF Yield | Source |
| H₂SO₄ (soluble) | DMSO | - | - | 86.6% | mdpi.com |
| Amberlyst 15 | DMSO/1,4-Dioxane | 120 °C | 8 h | 65% | mdpi.commdpi.com |
| Amberlyst 15 | DMF | 120 °C | 6 h | ~24% | mdpi.com |
| Amberlyst 15 | DMSO | 120 °C | 6 h | ~20% | mdpi.com |
| Amberlyst 15 | Acetonitrile | 120 °C | 6 h | ~15% | mdpi.com |
Synthesis from Lignocellulosic Biomass
This compound is recognized as a promising alternative to 5-hydroxymethylfurfural (B1680220) (HMF) and can be synthesized from lignocellulosic biomass. mdpi.comresearchgate.net This pathway leverages the most abundant renewable carbon source on Earth. cnr.it The conversion process can utilize various forms of cellulosic waste, including that from paper, wood, and food activities, as starting materials. cnr.it
Conversion via 5-Chloromethyl-2-furfural (CMF)
A significant route from lignocellulosic biomass to AMF proceeds through the intermediate compound 5-Chloromethyl-2-furaldehyde (CMF). mdpi.comresearchgate.net CMF is considered a hydrophobic analog of HMF. researchgate.netnih.gov This two-step strategy involves first producing CMF from the biomass-derived carbohydrates, followed by its conversion to AMF. researchgate.netacs.org This pathway is advantageous because CMF can be produced under milder conditions and its lower polarity facilitates easier separation. researchgate.net
The conversion of CMF to AMF can be accomplished via a nucleophilic substitution reaction. researchgate.net Dimethylformamide (DMF) is a suitable polar aprotic solvent for such substitution reactions, particularly with poorly soluble nucleophiles. mdpi.comreddit.com Research has shown that nucleophilic aromatic substitution reactions can proceed under remarkably mild conditions in dry DMF at room temperature. beilstein-journals.org In the context of CMF conversion, DMF can be used as the reaction medium for the substitution of the chloromethyl group. mdpi.combeilstein-journals.org
A highly effective method for converting CMF to AMF involves using alkylammonium acetates as catalysts with sodium acetate serving as the acetate source. google.com This acetylation reaction can achieve AMF yields as high as 94%. google.com The process is noted for proceeding under mild conditions and allows for the practical isolation and purification of AMF to a high degree of purity (up to 99.9%) due to its hydrophobicity and chemical stability. researchgate.net Polymer-supported alkylammonium acetates have also been successfully used, demonstrating the potential for developing a continuous flow process for this synthetic pathway. researchgate.net
Direct Conversion from Carbohydrates
Beyond multi-step syntheses, there is considerable interest in the direct, one-pot conversion of carbohydrates into AMF. acs.orggoogle.com This approach streamlines the production process, starting from simple sugars like fructose and glucose. acs.org
Use of Recyclable Salt Catalysts (e.g., Chloride Salts like NaCl, NH₄Cl)
One strategy for the direct conversion of carbohydrates involves the use of recyclable salt catalysts. google.com A patented process describes adding a carbohydrate, an organic acid (like acetic acid), and a salt that is sparingly soluble in that acid to a reaction vessel. google.com The selection of the salt is based on its solubility in the specific organic acid used. google.com Alkali halides have been tested as catalysts for this conversion. google.com
Another approach employs Lewis acidic metal salts, such as zinc chloride (ZnCl₂), in combination with a Brønsted acid catalyst like acetic acid. acs.org This system has proven effective for the direct synthesis of AMF from carbohydrates in satisfactory yields. acs.org Under optimized conditions (100 °C for 6 hours), this method yielded 80% AMF from fructose and 60% from glucose. acs.org The synergy between the Lewis acid (ZnCl₂) and the Brønsted acid (acetic acid) is crucial, as the weak acetic acid alone is not sufficient to catalyze the dehydration of sugars at an appreciable rate. acs.org
| Carbohydrate | Catalyst System | Solvent | Temperature | Time | AMF Yield | Source |
| Fructose | ZnCl₂ | Acetic Acid | 100 °C | 6 h | 80% | acs.org |
| Glucose | ZnCl₂ | Acetic Acid | 100 °C | 24 h | 60% | acs.org |
| Sucrose (B13894) | ZnCl₂ | Acetic Acid | 100 °C | 6 h | ~65% | acs.org |
| Inulin | ZnCl₂ | Acetic Acid | 100 °C | 6 h | ~62% | acs.org |
Zinc Chloride/Acetic Acid Catalyst Systems
A significant synthetic route involves the direct conversion of carbohydrates into this compound (AMF) using a dual-catalyst system. nih.govresearchgate.net This method employs a combination of Zinc Chloride (ZnCl₂), a Lewis acid, and a carboxylic acid like acetic acid, which serves as a Brønsted acid catalyst, a reagent, and the solvent. nih.govacs.org This synergistic approach facilitates the dehydration of sugars to HMF and its subsequent esterification to AMF in a one-pot process. nih.govacs.org Research has demonstrated that this system can produce AMF in satisfactory yields directly from carbohydrates like fructose and glucose. nih.govresearchgate.net
Effect of Reaction Temperature and Catalyst Dose
The yield of AMF is highly dependent on reaction parameters, particularly temperature and the amount of catalyst used. nih.gov Optimization studies have shown that temperature plays a crucial role. For instance, in the conversion of fructose using the ZnCl₂/acetic acid system, decreasing the reaction temperature from refluxing conditions to 100°C was found to significantly improve the yield of AMF to 75% over a six-hour period. nih.gov Further optimization under these conditions (5 wt% fructose, 4 equivalents of ZnCl₂, 100°C, 6 hours) can achieve an isolated yield of up to 80%. nih.govresearchgate.net
However, both reaction time and catalyst dosage must be carefully controlled. Extending the reaction time beyond the optimum, for example to 8 hours, can lead to a decrease in AMF yield due to partial decomposition at elevated temperatures. nih.gov Similarly, the dosage of the ZnCl₂ catalyst is critical. An excessive dose of ZnCl₂ (e.g., 5 g for 1 g of fructose in 20 mL of acetic acid) results in a drastic reduction in AMF yield (to approximately 31%) due to the formation of large quantities of humins, which are undesirable polymeric byproducts. nih.gov A control reaction conducted at 100°C without the ZnCl₂ catalyst yielded only 15% AMF, highlighting the essential role of the Lewis acid catalyst. nih.gov
Effect of Reaction Temperature on AMF Yield from Fructose
Reaction Conditions: Fructose (1.002 g), Acetic Acid (20 mL), ZnCl₂ (3 g), 6 hours.
| Reaction Temperature (°C) | AMF Yield (%) |
|---|---|
| 100 | 75 |
| Reflux | 37 |
Formation of Byproducts (e.g., HMF, CMF)
During the synthesis of AMF using the ZnCl₂/acetic acid system, the formation of byproducts is observed. Compositional analysis of the reaction mixture has identified the presence of 5-Hydroxymethyl-2-furfural (HMF) and 5-Chloromethyl-2-furaldehyde (CMF) in trace amounts. nih.gov The primary competing reaction, especially with excessive catalyst loading or prolonged reaction times, is the formation of insoluble, black polymeric substances known as humins. nih.gov
Other Synthetic Approaches
Beyond the direct conversion from carbohydrates, AMF is also synthesized from its immediate precursor, 5-Hydroxymethyl-2-furfural (HMF).
From 5-Hydroxymethyl-2-furfural (HMF)
The conversion of HMF to AMF is a key alternative synthetic strategy. This transformation is typically achieved through esterification.
AMF can be formed through the esterification of HMF with acetic acid in the presence of a suitable acid catalyst. nih.govacs.org This reaction essentially converts the hydroxyl group of HMF into an acetoxy group, yielding AMF. nih.gov The process is often noted as a subsequent step after the initial formation of HMF from sugars, and in some contexts, the formation of AMF is considered a method to create a more stable, less polar derivative of HMF. google.comgoogleapis.com
Bimetallic catalysts have been investigated for the effective transformation of HMF into various valuable furan derivatives, including AMF. confex.comworktribe.com Research has shown that bimetallic catalysts such as Palladium-Ruthenium (Pd-Ru) and Platinum-Ruthenium (Pt-Ru) supported on materials like FAU zeolite are active in the esterification of HMF to AMF. confex.comworktribe.com
In studies using a batch reactor at 70°C, these catalysts facilitated the conversion of HMF in the presence of acetic acid. worktribe.com The performance can be influenced by the support material and the specific metallic combination. For example, a Pd-Ru catalyst supported on a specific type of FAU zeolite (Y-5-8h) demonstrated an HMF conversion of 84.23% with a selectivity towards AMF of 60.42%. worktribe.com Interestingly, the pure zeolite support itself showed high catalytic activity, achieving an 87.28% HMF conversion and a 71.29% selectivity to AMF under the same conditions, indicating that the support material can play a significant role in the reaction. worktribe.com
Catalytic Performance in HMF Esterification
Catalytic transformation of HMF to AMF using zeolite-based catalysts.
| Catalyst | HMF Conversion (%) | Selectivity to AMF (%) |
|---|---|---|
| Pure Zeolite Y-5-8h | 87.28 | 71.29 |
| Pd-Ru/Y-5-8h | 84.23 | 60.42 |
Enzymatic Transformations using Lipase
Enzymatic methods, particularly those employing lipases, offer a mild and selective approach to synthesizing furan-based esters. nih.gov Lipases are versatile enzymes that can catalyze esterification and transesterification reactions effectively. acs.orguniovi.es The synthesis of AMF via this route typically involves the enzymatic acylation of 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from carbohydrates. nih.govacs.org
In a common strategy, immobilized lipases are used to catalyze the reaction between HMF and an acyl donor. acs.org For instance, Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), has been identified as a highly effective biocatalyst for these transformations. mdpi.comnih.gov The reaction can be performed using various acyl donors, such as vinyl acetate, in organic solvents. mdpi.commdpi.com This enzymatic approach selectively functionalizes the hydroxyl group of HMF to form the acetate ester, yielding AMF, while leaving the aldehyde group intact. acs.orguniovi.es
Another enzymatic strategy involves a multi-step hybrid process starting from glucose or fructose. mdpi.commdpi.comresearchgate.net In one such pathway, fructose is first converted to 1,6-diacetylfructose (DAF) through a transesterification reaction catalyzed by an immobilized lipase like Novozym 435. mdpi.comnih.gov The resulting DAF is then subjected to dehydration using an acid catalyst, such as a cation exchange resin (e.g., Amberlyst 15), to produce AMF. mdpi.commdpi.com This method combines the high selectivity of enzymes with the efficiency of chemical catalysts. nih.govmdpi.com The use of immobilized enzymes is particularly advantageous as it allows for catalyst recycling and reuse over multiple cycles without significant loss of activity, contributing to a more cost-efficient and sustainable process. mdpi.comnih.gov
Table 1: Lipase-Catalyzed Synthesis of AMF Intermediates
| Starting Material | Biocatalyst | Acyl Donor | Product | Yield | Reference |
|---|---|---|---|---|---|
| D-Fructose | Novozym 435 | Vinyl Acetate | 1,6-diacetylfructose (DAF) | 94.6% | mdpi.comnih.gov |
From 2-Methylfuran (B129897)
A multi-step chemical synthesis starting from 2-methylfuran provides a classic route to furan derivatives. nih.govnih.gov This pathway involves a sequence of functional group transformations to build the desired structure of AMF. mdpi.comresearchgate.net
Friedel-Crafts Acetylation to 5-Methyl-2-acetylfuran
The initial step is the Friedel-Crafts acetylation of 2-methylfuran. nih.gov This electrophilic aromatic substitution reaction introduces an acetyl group onto the furan ring, primarily at the C5 position due to the directing effect of the methyl group. msu.edu The reaction is typically carried out by treating 2-methylfuran with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or a Brønsted acid like phosphoric acid (H₃PO₄). nih.govresearchgate.net More recently, solid acid catalysts like zeolites have also been explored for this acylation. mdpi.comshareok.org The reaction yields 5-methyl-2-acetylfuran, a key intermediate for the subsequent steps. nih.govchemicalbook.com
Table 2: Friedel-Crafts Acetylation of 2-Methylfuran
| Reactants | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Methylfuran, Acetic Anhydride | Zinc Chloride (ZnCl₂) | 0-5 °C then room temp. | 60-70% | nih.gov |
| 2-Methylfuran, Acetic Anhydride | Phosphoric Acid (H₃PO₄) | 0 °C | Not specified | researchgate.net |
Bromination of Methyl Group
Following acetylation, the methyl group of 5-methyl-2-acetylfuran is brominated. nih.gov This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source. researchgate.net The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which favors the bromination of the methyl group attached to the furan ring over other positions. nih.govresearchgate.net This step converts the methyl group into a bromomethyl group, yielding 5-bromomethyl-2-acetylfuran. mdpi.com This intermediate is noted to be rather unstable, and is often used in the next step without extensive purification. nih.govresearchgate.net
Reaction with Glacial Acetic Acid
The unstable 5-bromomethyl-2-acetylfuran is then reacted with glacial acetic acid. nih.govmdpi.com This reaction proceeds via a nucleophilic substitution mechanism, where the acetate ion from acetic acid displaces the bromide ion. The product of this step is 5-acetyl-2-furfuryl acetate. nih.govresearchgate.net
Hydrolysis and Reduction
The subsequent steps described in the literature for this pathway involve the transformation of 5-acetyl-2-furfuryl acetate. nih.govresearchgate.net First, the acetate ester is hydrolyzed, typically using an aqueous base like potassium hydroxide (B78521) (KOH), to yield 5-acetyl furfuryl alcohol. nih.govmdpi.com Following hydrolysis, the ketone is reduced. A common method is the Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide, which converts the acetyl group into a secondary alcohol. nih.govmdpi.com It is important to note that this sequence, followed by dehydration, as detailed in several studies, leads to the synthesis of 5-hydroxymethyl-2-vinylfuran, not this compound. nih.govmdpi.comresearchgate.net The conversion from an intermediate in this pathway to the final target AMF would require a different set of transformations, such as the selective oxidation of the acetyl group to an aldehyde, which is not described in this specific literature route.
From Furfuryl Acetate
A more direct and efficient route for synthesizing this compound starts from furfuryl acetate. nih.govnih.govresearchgate.net Furfuryl acetate itself can be used as a starting material for the synthesis of various furan derivatives. chemsrc.commedchemexpress.com
This pathway utilizes the Vilsmeier-Haack reaction to introduce the required aldehyde (formyl) group onto the furan ring. nih.gov In this one-pot reaction, furfuryl acetate is treated with a formylating agent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). mdpi.comresearchgate.net The electrophilic Vilsmeier reagent attacks the electron-rich furan ring, predominantly at the C5 position, to directly yield 5-formylfurfuryl acetate. nih.gov This product is, by name, this compound (AMF). This synthetic route is considered more efficient and rapid compared to the multi-step pathway from 2-methylfuran. nih.govresearchgate.net
Vilsmeier-Haack Reaction to 5-Formyl-furfuryl Acetate
A key intermediate in the synthesis of AMF is 5-formyl-furfuryl acetate, which can be synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable starting material. One described method starts from furfuryl acetate.
The process involves cooling a mixture of N,N-dimethylformamide (DMF) and 1,2-dichloroethane (B1671644) to 0°C, followed by the addition of phosphoryl chloride (POCl₃). After a period of stirring at this temperature, furfuryl acetate is added. The reaction mixture is then allowed to stand at room temperature for 24 hours. Neutralization with an aqueous sodium carbonate solution is followed by extraction with diethyl ether. The resulting product, 5-formyl-furfuryl acetate, is a yellow liquid. This formylation reaction has also been applied to other furan derivatives, such as in the synthesis of 5-methyl-2-furfural and 5-benzyloxymethyl-2-furfural. In another example, furfuryl alcohol was converted to 5-(hydroxymethyl)-furaldehyde through a Vilsmeier-Haack formylation.
Wittig Reaction for Vinyl Group Formation
The aldehyde group of 5-formyl-furfuryl acetate can be converted into a vinyl group using a Wittig reaction. This reaction transforms the aldehyde into an alkene, in this case, forming 5-acetoxymethyl-2-vinylfuran.
The procedure involves cooling a slurry of methyltriphenylphosphonium (B96628) bromide in diethyl ether under an argon atmosphere to 0°C. Sodium hydride is then added, and the mixture is stirred. A solution of 5-formyl-furfuryl acetate in diethyl ether is then slowly added to the reaction mixture. After stirring for 24 hours, the mixture is neutralized. The product, 5-acetoxymethyl-2-vinylfuran, is obtained as an orange oil after extraction and purification by vacuum distillation. This two-step process, involving successive Vilsmeier-Haack and Wittig reactions, has been reported to produce 5-acetoxymethyl-2-vinylfuran in a 68% yield.
Reaction Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of AMF synthesis. Key areas of focus include catalyst selection, solvent systems, and the influence of temperature and time.
Catalyst Selection and Recycling
The choice of catalyst significantly impacts the synthesis of AMF. Both acid catalysts and enzymes have been utilized.
Other catalytic systems have also been explored. The combination of ZnCl₂ as a Lewis acid and a carboxylic acid as a Brønsted acid has been used for the direct conversion of carbohydrates to AMF. Alkali metal halides, such as sodium chloride and potassium chloride, have also been tested as recyclable salt catalysts in carboxylic acid media.
The following table summarizes the performance of different catalysts in AMF synthesis.
| Catalyst | Starting Material | Product Yield | Recyclability | Reference |
| Amberlyst 15 | 1,6-diacetylfructose | 23.6% AMF | Recyclable for 5 cycles | |
| H₂SO₄ | 1,6-diacetylfructose | 86.6% AMF | Not specified | |
| ZnCl₂/Acetic Acid | Fructose | 80% AMF | Not specified | |
| Novozym 435 (for DAF synthesis) | D-fructose | 94.6% DAF | Recyclable for 5 cycles |
Solvent System Design and Recovery
The solvent system plays a critical role in the synthesis of AMF, influencing reaction rates and product yields. Various solvents have been investigated to optimize the dehydration of DAF to AMF.
In one study, several industrial solvents were tested for the dehydration of DAF using Amberlyst 15 as a catalyst. It was found that a single-solvent system often resulted in low AMF yields. For instance, using dioxane alone yielded 23.6% AMF. However, mixed solvent systems showed significant improvements. A mixture of dioxane and dimethylsulfoxide (DMSO) (9:1 ratio) dramatically increased the yield to 65% AMF. The choice of solvent is also influenced by its boiling point, especially when the reaction is conducted at high temperatures. Solvents with low boiling points like tetrahydrofuran (THF) (66°C) are less effective for reactions carried out at 120°C.
The recovery and recycling of solvents are important for developing sustainable and economical processes. Readily evaporable solvents like 1,4-dioxane are advantageous for simplifying the purification of the final product. In some processes, after the reaction, the solvent is removed using a rotary evaporator. Biphasic systems, consisting of an aqueous and an organic phase, have also been employed to facilitate the in-situ extraction of the product, thereby minimizing side reactions.
The table below shows the effect of different solvent systems on the yield of AMF.
| Solvent System | Catalyst | Temperature | AMF Yield | Reference |
| 1,4-Dioxane | Amberlyst 15 | 120°C | 23.6% | |
| Dioxane/DMSO (9:1) | Amberlyst 15 | 120°C | 65% | |
| Acetonitrile | Amberlyst 15 | 120°C | Low | |
| Dimethylformamide (DMF) | Amberlyst 15 | 120°C | ~15% | |
| Dimethylsulfoxide (DMSO) | Amberlyst 15 | 120°C | ~24% |
Temperature and Time Dependence Studies
The synthesis of AMF is highly dependent on reaction temperature and duration. Optimization of these parameters is essential to maximize yield and minimize the formation of by-products.
In the dehydration of DAF in dioxane, a time-dependent study at 120°C revealed that the highest yield of AMF (23.6%) was achieved after 8 hours of reaction. Further extending the reaction time did not lead to an increase in the quantity of AMF.
For the direct conversion of fructose to AMF using a ZnCl₂/acetic acid catalyst system, the effect of temperature was explored. The yield of AMF increased with temperature, reaching an optimal point before potentially decreasing due to side reactions. An isolated yield of 80% was obtained at 100°C after 6 hours. When glucose was used as the substrate under the same conditions, the yield was lower, reaching 60% after 24 hours. The reaction temperature for converting C6 carbohydrates to AMF in the presence of alkali halide salt catalysts typically ranges from 120 to 200°C.
The following table presents data from temperature and time dependence studies for AMF synthesis.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | AMF Yield (%) | Reference |
| 1,6-diacetylfructose | Amberlyst 15 | Dioxane | 120 | 8 | 23.6 | |
| Fructose | ZnCl₂/AcOH | Acetic Acid | 100 | 6 | 80 | |
| Glucose | ZnCl₂/AcOH | Acetic Acid | 100 | 24 | 60 | |
| Sucrose | ZnCl₂/AcOH | Acetic Acid | 100 | 6 | 51 | |
| Inulin | ZnCl₂/AcOH | Acetic Acid | 10 |
Advanced Analytical Methodologies for 5 Acetoxymethyl 2 Furaldehyde Amf
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical tool for separating the components of a mixture. For AMF, several chromatographic methods have been successfully employed, each offering distinct advantages in terms of sensitivity, selectivity, and application.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of furanic compounds like AMF due to its high resolution and sensitivity. researchgate.net The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research has demonstrated the utility of HPLC for the determination of furanic compounds in various food matrices and chemical synthesis products. mdpi.comresearchgate.netresearchgate.net For instance, a study on the hybrid conversion of glucose to AMF utilized HPLC to monitor the formation of the product. mdpi.com In the analysis of alcoholic beverages, HPLC with a C-18 column and an acetonitrile-water mobile phase has been effectively used for the quantification of related furanic compounds. researchgate.net The detection is typically carried out using a UV detector, as the furan (B31954) ring in AMF absorbs UV light, commonly at wavelengths around 280-285 nm. researchgate.netresearchgate.net
Table 1: Illustrative HPLC Parameters for Furanic Compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient or Isocratic |
| Detection | UV at ~284 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 32°C) |
Note: This table presents a generalized set of parameters; specific conditions may vary based on the sample matrix and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govshimadzu.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like AMF. mdpi.com The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting them with a mass spectrometer, which provides information about the mass-to-charge ratio of the ions. nih.gov
AMF has been identified as a key volatile flavor compound in various food products, contributing to their sensory profiles. GC-MS is instrumental in this identification process. scielo.br For example, sensory-directed fractionation of traditional balsamic vinegar led to the discovery of AMF as a novel sweetness modulator. nih.gov The volatile nature of AMF allows it to be readily analyzed by headspace GC-MS, a technique where the vapor above a sample is injected into the GC system. mdpi.comalmonds.com This approach is crucial in sensomics, the science of identifying key compounds responsible for the taste and aroma of food.
In food science, GC-MS is widely used for metabolite profiling, which involves the comprehensive analysis of all small molecules (metabolites) in a sample. mdpi.com This is essential for understanding the chemical changes that occur during food processing and storage. pan.olsztyn.plpan.olsztyn.pl For instance, the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, produces numerous compounds, including furan derivatives like AMF. scielo.br GC-MS analysis of food products can reveal the presence and concentration of AMF, providing insights into the extent of the Maillard reaction and its impact on flavor. scielo.br
Table 2: GC-MS Data for 5-Acetoxymethyl-2-furaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Kovats Retention Index (Semi-standard non-polar) | 1304.1 |
| Kovats Retention Index (Standard polar) | 2176, 2194, 2199 |
Data sourced from PubChem. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. sigmaaldrich.comlibretexts.org It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated on a flat carrier such as a glass plate. khanacademy.org The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. libretexts.org
In the context of AMF analysis, TLC can be used to monitor the progress of chemical reactions, such as its synthesis from sugars. mdpi.com For example, the formation of AMF from the transesterification of glucose and fructose (B13574) has been demonstrated using a TLC system with a chloroform, acetic acid, and water mixture as the eluent. mdpi.com The separated compounds appear as spots on the plate, and their retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like AMF. These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about the chemical bonds and functional groups present in a molecule.
Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of AMF reveals characteristic absorption bands corresponding to its functional groups, such as the carbonyl group of the aldehyde and the ester, and the C-O bonds of the furan ring and the acetate (B1210297) group. chemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of AMF. The ¹H NMR spectrum shows distinct signals for the aldehydic proton, the furan ring protons, the methylene (B1212753) protons, and the methyl protons of the acetate group. nih.gov The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. nih.gov
Mass Spectrometry (MS), often coupled with chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of AMF shows a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure. nist.gov
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde and ester), C-O, and furan ring vibrations. |
| ¹H NMR Spectroscopy | Signals for aldehydic, furan, methylene, and methyl protons. |
| ¹³C NMR Spectroscopy | Resonances for all eight carbon atoms in their unique chemical environments. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of AMF. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals correspond to specific protons in the AMF structure. The aldehydic proton typically appears as a singlet in the downfield region. The protons on the furan ring exhibit characteristic shifts and coupling, while the methylene and methyl protons of the acetoxymethyl group appear as distinct singlets in the upfield region. chemicalbook.comnih.gov
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the aldehyde and ester groups, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbons of the acetoxymethyl substituent.
Table 1: Representative ¹H NMR Spectral Data for this compound Data sourced from publicly available spectral databases.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.6 | Singlet | Aldehydic proton (-CHO) |
| ~7.2 | Doublet | Furan ring proton (H-3) |
| ~6.5 | Doublet | Furan ring proton (H-4) |
| ~5.1 | Singlet | Methylene protons (-CH₂-) |
| ~2.1 | Singlet | Methyl protons (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the AMF molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of AMF displays characteristic absorption bands that confirm its structure.
Key vibrational frequencies include a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically observed around 1680 cm⁻¹. Another prominent C=O stretching band for the acetate ester group appears at a higher frequency, usually in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring are also visible. researchgate.net Additionally, the characteristic C-H stretching of the aldehyde and the aromatic C=C stretching of the furan ring can be identified. nist.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester (Acetate) |
| ~1715 | C=O Stretch | Aldehyde |
| ~1230 | C-O Stretch | Ester (Acetate) |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of AMF. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, resulting in a molecular ion (M⁺) peak that corresponds to the molecular weight of the compound (168.15 g/mol ). nist.govsigmaaldrich.com
Subsequent fragmentation of the molecular ion provides a unique pattern of fragment ions that serves as a fingerprint for the molecule's structure. Common fragmentation pathways for AMF include the loss of the acetyl group or the entire acetoxymethyl group. The base peak in the mass spectrum is often observed at m/z 126. nih.gov
Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 168 | [C₈H₈O₄]⁺ | Molecular Ion (M⁺) |
| 126 | [M - CH₂CO]⁺ | Loss of ketene |
| 109 | [M - OCOCH₃]⁺ | Loss of acetoxy group |
| 97 | [C₅H₅O₂]⁺ | Furan ring fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Monitoring Reaction Progress and Purity Assessment
Effective monitoring of chemical reactions is essential for optimizing the synthesis of AMF, maximizing yields, and ensuring the purity of the final product. nih.gov This involves tracking the consumption of reactants and the formation of both the desired product and any unwanted byproducts.
Real-time Analysis for Conversion and Yields
Process Analytical Technology (PAT) plays a crucial role in modern chemical synthesis, enabling real-time monitoring of reactions. nih.gov Techniques such as in-situ NMR or IR spectroscopy can be integrated into a reaction setup to continuously track the concentrations of reactants and products. nih.govmagritek.com This data allows for the precise determination of reaction kinetics, conversion rates, and yields without the need for frequent sampling and offline analysis. By observing the decrease in reactant signals and the corresponding increase in AMF signals, chemists can determine the optimal reaction time and conditions, preventing over-reaction or incomplete conversion. nih.gov
Quantification of Byproducts (e.g., HMF)
During the synthesis of AMF, particularly from biomass-derived sugars, the formation of byproducts is a significant concern. mdpi.com One of the most common and structurally similar byproducts is 5-Hydroxymethylfurfural (B1680220) (HMF). mdpi.commdpi.com Since HMF is often a precursor or a competing product, its presence can indicate an incomplete or inefficient reaction. researchgate.net
Applications and Derivatives of 5 Acetoxymethyl 2 Furaldehyde Amf
Role as a Building Block for Bio-Based Chemicals and Materials
5-Acetoxymethyl-2-furaldehyde (AMF), an acetylated derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is recognized as a significant platform chemical derived from renewable biomass resources. Its enhanced hydrophobicity and stability compared to HMF facilitate easier extraction and purification, making it an advantageous starting material for a variety of valuable bio-based chemicals and materials. AMF's structure, featuring a furan (B31954) ring with both an aldehyde and an acetoxymethyl functional group, allows for its versatile conversion into monomers for bioplastics, biofuels, and other specialized chemicals.
AMF serves as a direct precursor to several key furan-based monomers that are foundational for the production of renewable polymers and other high-value chemical products.
2,5-Furandicarboxylic acid (FDCA) is a top-tier, bio-based monomer, primarily targeted as a renewable substitute for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). The direct oxidation of AMF presents a viable route to high-purity FDCA. Research has shown that AMF can be effectively oxidized to FDCA in high yields using a homogeneous catalyst system, typically comprising cobalt and manganese salts with a bromide promoter, in a carboxylic acid solvent such as acetic acid. A critical factor for this conversion is temperature; studies indicate that temperatures exceeding 140°C are necessary to overcome the stability of the AMF molecule and achieve high yields of FDCA. At lower temperatures (e.g., 100-125°C), the formation of AMF from HMF in acetic acid was observed to be a yield-reducing side reaction, as the AMF formed was not readily oxidized.
| Catalyst System | Solvent | Temperature | Key Finding | Source |
|---|---|---|---|---|
| Cobalt, Manganese, and Bromide-containing catalyst | Alkyl Carboxylic Acid (e.g., Acetic Acid) | > 140 °C | High yields of FDCA can be achieved. Lower temperatures are ineffective for oxidizing AMF. | |
| Co/Mn/Br homogeneous catalysts | Acetic Acid | Not specified | AMF can be oxidized using air as the oxidant to produce FDCA. |
2,5-Bis(hydroxymethyl)furan (BHMF), also known as 2,5-furandimethanol, is a valuable diol monomer used in the synthesis of polyesters, polyurethanes, and resins. AMF can be converted to BHMF through a two-step process. This involves the selective hydrogenation of the aldehyde group on the AMF molecule to form a hydroxyl group, followed by the methanolysis or hydrolysis of the acetoxy group to yield the second hydroxyl group. One reported synthesis achieved an 82% isolated yield of BHMF by first performing a selective hydrogenation using a Raney Ni catalyst, followed by methanolysis of the resulting intermediate.
5-Hydroxymethylfurancarboxylic acid (HMFCA) is another important furanic derivative that can be produced from AMF. HMFCA is a key intermediate in the multi-step oxidation of HMF to FDCA. The synthesis from AMF involves the selective transformation of one of its functional groups. For instance, selective oxidation of the aldehyde group in AMF would yield 5-acetoxymethyl-2-furancarboxylic acid, which can then be hydrolyzed to HMFCA. Alternatively, initial hydrolysis of AMF to HMF followed by selective oxidation of the aldehyde function also produces HMFCA.
As noted previously, 2,5-Furandimethanol (FDM) is the same chemical compound as 2,5-Bis(hydroxymethyl)furan (BHMF). The production of FDM from AMF is achieved through the reduction of the aldehyde functional group. This transformation can be accomplished using various reducing agents. For example, chemical reduction with sodium borohydride (B1222165) in a solvent like methanol (B129727) can convert AMF to FDM. Catalytic hydrogenation using molecular hydrogen over metal catalysts is another effective method for this reduction. The selective reduction of the carbonyl group is a key step in valorizing AMF into this versatile diol monomer.
| Reaction Type | Reagents/Catalysts | Yield | Key Finding | Source |
|---|---|---|---|---|
| Chemical Reduction | Sodium borohydride, Methanol | Not specified | A direct method for reducing the aldehyde group of AMF. | |
| Catalytic Hydrogenation & Methanolysis | Raney Ni catalyst, followed by methanolysis | 82% | A two-step process involving selective hydrogenation and subsequent deacetylation. |
The distinct reactivity of the aldehyde and acetoxymethyl groups in AMF allows for a range of functional group transformations, leading to a diverse portfolio of furanic compounds.
Hydrolysis: The acetoxymethyl group can be easily hydrolyzed under acidic or basic conditions to yield 5-hydroxymethylfurfural (HMF), demonstrating AMF's role as a stable, transportable equivalent of the less stable HMF.
Reductive Amination: The aldehyde group can undergo reductive amination. Reaction of AMF with dialkylamines in the presence of a reducing agent produces tertiary amine derivatives of furfuryl alcohol, which have applications in various chemical syntheses.
Oxidation to Diformylfuran: The acetoxymethyl group can be oxidized. For instance, AMF can be converted into 2,5-diformylfuran (DFF) by stirring with nitric acid. DFF is a reactive intermediate and a useful monomer for biopolymers.
Friedel-Crafts Reaction: The furan ring itself can participate in reactions. A Friedel–
Functional Group Transformations
Applications in Food Science and Flavor Chemistry
Research has identified this compound as a novel sweet taste modulator. mdpi.comCurrent time information in Bangalore, IN. Unlike traditional sweeteners that elicit a sweet taste on their own, AMF enhances and modifies the perception of sweetness from other substances, such as sucrose (B13894). umich.edu Functional assays using the human sweet taste receptor hTAS1R2/hTAS1R3 have verified the interaction of AMF with the receptor, confirming its role as an allosteric modulator. nih.govmdpi.com
The discovery of this compound as a taste modulator originated from the sensory-directed fractionation of Traditional Balsamic Vinegar of Modena (TBV). google.commdpi.comresearchgate.netCurrent time information in Bangalore, IN. This analysis aimed to identify the key compounds responsible for the unique taste profile of high-quality, aged balsamic vinegar. mdpi.com Quantitative analysis revealed significantly higher concentrations of AMF in premium quality TBV compared to the less complex Balsamic Vinegar of Modena (BV). mdpi.comtandfonline.com The formation of AMF is believed to occur during the maturation process through the esterification of 5-hydroxymethyl-2-furaldehyde (a Maillard reaction product) with acetic acid from fermentation. tandfonline.com
Table 2: Concentration of AMF and Key Taste Compounds in Balsamic Vinegars
| Compound | Concentration in Balsamic Vinegar of Modena (BV) (mg/L) | Concentration in Traditional Balsamic Vinegar of Modena (TBV) (mg/L) |
| Acetic Acid | 29100 | 11400 |
| This compound (AMF) | 11.2 | 430.5 |
| 5-Hydroxymethylfurfural (HMF) | 680.6 | 3100 |
Data sourced from Hillmann, H., et al. (2012). mdpi.comresearchgate.net
A key characteristic of AMF's modulating effect is its ability to impart a long-lasting sweetness. mdpi.comCurrent time information in Bangalore, IN.tandfonline.com Sensory time-intensity studies have confirmed that the presence of AMF contributes to the prolonged sweet taste that is a hallmark of Traditional Balsamic Vinegar. mdpi.comumich.eduresearchgate.net When added to a sucrose solution, AMF triggers a lingering sweetness intensity, even though it does not possess a sweet taste by itself in sensory tests. umich.edu This property makes it a compound of significant interest for creating food products with sustained sweetness profiles. tandfonline.com
Volatile Flavor Compound
Beyond its role as a taste modulator, this compound is also recognized as a volatile flavor compound. chemicalbook.com
Scientific analysis has identified this compound as one of the key volatile compounds responsible for the flavor of berrycactus (Myrtillocactus geometrizans). researchgate.nettroutsnotes.com It is among nine important volatile compounds that define the aroma profile of this fruit. researchgate.net
Reduction of Off-Taste in Food Products
In addition to enhancing desirable tastes, this compound has been noted for its application in reducing off-tastes in certain food products, such as vinegar. lgcstandards.comlabmix24.comsrdpharma.compharmaffiliates.comlgcstandards.com
Potential in Biomedical and Phytochemical Research
The applications of this compound are not limited to the food industry. The compound has also been identified in various plants and is a subject of interest in biomedical and phytochemical research.
It has been found in plants such as Triticum aestivum and has demonstrated potential antifungal and anticancer properties in preliminary research. biosynth.com Furthermore, it has been identified as a phytochemical constituent in Cassia fistula pod extracts and milk thistle (Silybum marianum), where it may contribute to the plants' bioactive properties. jptcp.comfrontiersin.org GC-MS analysis of the Ayurvedic formulation Erandamula Niruha Basti also revealed the presence of this compound, suggesting its potential contribution to the formulation's anti-inflammatory and antioxidant activities. phcogres.com
| Property | Finding | Source(s) |
| Sweetness Modulation | Acts as an allosteric modulator of the hTAS1R2/hTAS1R3 sweet taste receptor. | tum.de |
| Sweetness Enhancement | Prolongs the perception of sweetness in the presence of sweeteners like sucrose. | researchgate.netisnff-jfb.comtum.de |
| Flavor Profile | Key volatile compound in berrycactus (Myrtillocactus geometrizans). | researchgate.nettroutsnotes.com |
| Off-Taste Reduction | Used to reduce off-tastes in products like vinegar. | lgcstandards.comlabmix24.comsrdpharma.compharmaffiliates.comlgcstandards.com |
| Biomedical Potential | Shows potential antifungal and anticancer properties. | biosynth.com |
| Phytochemical Presence | Found in Triticum aestivum, Cassia fistula, and Silybum marianum. | biosynth.comjptcp.comfrontiersin.org |
Identification as a Bioactive Compound
This compound (AMF) is a furanic compound recognized for its biological activity. It has been identified in various natural sources, including the plant Triticum aestivum biosynth.com. Research has indicated that AMF possesses both antifungal and anticancer properties biosynth.com. Some studies suggest its toxicity may stem from an ability to cause DNA damage, ultimately leading to cell death biosynth.com. AMF is also considered a valuable intermediate in the synthesis of other bioactive molecules and furan derivatives for the pharmaceutical and agrochemical industries chemimpex.com.
A significant discovery in the study of its bioactivity came from sensory-directed research on traditional balsamic vinegar of Modena (TBV). researchgate.netacs.org In these studies, AMF was identified as a previously unknown sweetness modulator researchgate.netacs.org. It was found to contribute to the characteristic long-lasting sweet taste of high-quality balsamic vinegar researchgate.netacs.org. Further investigation confirmed this effect through functional assays on the human sweet taste receptor, hTAS1R2/hTAS1R3 researchgate.netacs.org. While AMF does not possess a sweet taste on its own, its presence enhances and prolongs the perception of sweetness researchgate.net. In addition to vinegar, AMF has been detected as a bioactive compound in the extracts of plants such as Dendrobium moniliforme nih.gov.
Applications in Metabolomics Research
This compound is a relevant molecule in the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system. Its identification in various complex mixtures makes it a useful marker in studies of food chemistry and phytopharmaceuticals.
A notable application is in the metabolomics of commercial balsamic vinegars. Using gas chromatography-mass spectrometry (GC-MS), researchers have profiled over 1,500 features in vinegar samples, accurately identifying 123 metabolites, including AMF mdpi.com. These studies provide molecular insights into the taste profiles and quality differences between various vinegars, with higher concentrations of AMF being found in premium quality traditional balsamic vinegar compared to standard balsamic vinegar acs.org.
The utility of AMF in metabolomics extends to plant analysis. GC-MS analysis of ethanolic extracts from fern species such as Cyathea nilgirensis has identified AMF as a key phytochemical constituent ekb.eg. Such research is considered valuable for evaluating the quality of phytopharmaceuticals ekb.eg. Similarly, metabolomic studies on the arillus of Salacca sumatrana (snake fruit) have also detected this compound among the expressed metabolites scispace.com.
| Matrix/Organism | Research Focus | Detection Method | Reference |
|---|---|---|---|
| Commercial Balsamic Vinegar | Identification of metabolites contributing to sensory properties and quality. | Gas Chromatography-Mass Spectrometry (GC-MS) | acs.orgmdpi.com |
| Cyathea nilgirensis (Fern) | Identification of potent chemical constituents for phytopharmaceutical evaluation. | Gas Chromatography-Mass Spectrometry (GC-MS) | ekb.eg |
| Salacca sumatrana (Snake Fruit) | Analysis of differential metabolite expression in red and white arillus tissue. | Metabolomics analysis | scispace.com |
| Dendrobium moniliforme (Orchid) | Detection of bioactive compounds related to antioxidant and cytotoxic activities. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
Derivatives with Biological Activity
The structural backbone of this compound and its precursor, 5-hydroxymethylfurfural (HMF), serves as a versatile platform for the synthesis of new derivatives with potential biological activities. chemimpex.comchem960.com Researchers modify these furan-based platform chemicals to create novel compounds for evaluation in pharmaceutical applications chemimpex.comresearchgate.net. The synthesis of chemical analogues by coupling HMF with other molecules, such as quinoline (B57606) derivatives, has been explored to create compounds with antioxidant and anticancer potential researchgate.netupdatepublishing.com.
Amine derivatives of furan compounds are of particular interest as precursors to biologically active molecules acs.org. Research into the synthesis of derivatives from furan carboxylates has yielded amine compounds with significant biological effects orientjchem.orgresearchgate.net. In one study, various amine derivatives were prepared and evaluated orientjchem.org. Among the synthesized compounds, an amine derivative incorporating tryptamine, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was identified as having the most potent biological activity against the HeLa cancer cell line orientjchem.orgresearchgate.net. This highlights the potential of synthesizing new chemical entities with furan pharmacophores to develop compounds with enhanced bioactivity orientjchem.org.
The cytotoxic and anticancer potential of AMF and its derivatives have been the subject of scientific investigation. Extracts from Dendrobium moniliforme, which contain AMF, have demonstrated cytotoxic activity against human cervical cancer (HeLa) and human brain tumor (U251) cell lines nih.gov.
More specific studies have focused on synthesized derivatives. In a study on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, compounds were tested for cytotoxicity against HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal African green monkey kidney) cell lines using an MTT assay orientjchem.org. The results, measured as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), showed that certain amine derivatives exhibited significant anticancer activities against the HeLa cell line while showing weaker cytotoxicity against the normal Vero cell line orientjchem.org. For instance, the amine derivative (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate showed an IC₅₀ of 62.37 µg/mL against HeLa cells orientjchem.orgresearchgate.net. Another derivative showed selective activity against the HepG2 cell line orientjchem.org.
| Compound | HeLa (µg/mL) | HepG2 (µg/mL) | Vero (µg/mL) |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | 67.11 | >100 | >100 |
| Amine Derivative (8a) | >100 | 70.78 | >100 |
| Amine Derivative (8c) | 62.37 | >100 | >100 |
| Amide Derivative (9c) | 68.96 | >100 | >100 |
Mechanistic Insights into AMF Formation
The formation of AMF can be achieved through several synthetic routes, primarily involving the esterification of HMF or the direct conversion of sugar derivatives.
1 Esterification of HMF with Acetic Acid
AMF can be synthesized by the esterification of HMF with acetic acid in the presence of an acid catalyst. acs.org This reaction is a classic example of Fischer-Speier esterification. byjus.comyoutube.com The mechanism involves the protonation of the carboxylic acid (acetic acid), followed by a nucleophilic attack from the alcohol (the hydroxyl group of HMF). byjus.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the ester, AMF. byjus.comyoutube.com
Base-catalyzed transesterification has also been shown to be an efficient method for AMF synthesis. units.it In this mechanism, the base activates the hydroxyl group of HMF, converting it into a more potent nucleophile. units.it This is followed by a nucleophilic acyl substitution to produce AMF. units.it
Structure Activity Relationships and Mechanistic Studies Involving Amf
2 Dehydration Mechanisms from Sugar Derivatives
AMF can be produced from the dehydration of sugar derivatives. One pathway involves the enzymatic trans-esterification of D-fructose to form 1,6-diacetylfructose (DAF), which is then dehydrated to AMF using an acid catalyst like a cation exchange resin. mdpi.com During this dehydration step, HMF can also be formed as a byproduct through a competing hydrolysis reaction. mdpi.com
Another approach involves the direct dehydration of sugars like fructose (B13574) and glucose in the presence of acetic acid and a Lewis acid catalyst such as zinc chloride (ZnCl2). acs.org It is proposed that the Lewis acid assists in the dehydration of the sugar to HMF, which then undergoes in-situ esterification with acetic acid to form AMF. acs.org The dehydration of hexoses to HMF is believed to proceed through cyclic intermediates. umich.edunih.govpan.olsztyn.pl
Receptor Interactions and Sensory Perception Mechanisms
Recent research has identified AMF as a novel sweet taste modulator. tum.deacs.org It was discovered during the sensomics analysis of traditional balsamic vinegar of Modena (TBV). acs.orgresearchgate.net
While AMF itself does not exhibit a sweet taste in human sensory tests, it has been shown to enhance and prolong the sweetness intensity of sucrose (B13894). acs.orgresearchgate.netisnff-jfb.com This suggests that AMF acts as a positive allosteric modulator of the sweet taste receptor. tum.de The human sweet taste receptor is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. tum.de Functional assays using a human embryonic kidney (HEK) cell line expressing the hTAS1R2/hTAS1R3 receptor confirmed that AMF elicits a response from the sweet taste receptor. acs.org This indicates that AMF interacts with the receptor to potentiate the sweet taste signal initiated by sweeteners like sucrose. tum.deacs.org
The mechanism of sweet taste perception involves the binding of sweet compounds to the T1R2/T1R3 receptor, which triggers a downstream signaling cascade. tum.de The identification of AMF as a modulator opens new avenues for understanding the complex interactions between taste compounds and their receptors. tum.de
Functional Assays of Taste Receptors
The human perception of sweet taste is primarily mediated by a specific G-protein coupled receptor, a heterodimer composed of two subunits: taste receptor type 1 member 2 (hTAS1R2) and taste receptor type 1 member 3 (hTAS1R3). acs.orgresearchgate.net To determine if 5-Acetoxymethyl-2-furaldehyde directly interacts with this receptor, researchers have employed functional assays.
In these in vitro experiments, human embryonic kidney cells (HEK293T) are engineered to express the hTAS1R2/hTAS1R3 sweet taste receptor. When a substance activates the receptor on these cells, it triggers a downstream intracellular signaling cascade, often measured as an increase in intracellular calcium levels via fluorescence.
Studies have confirmed that this compound elicits a response in cells expressing the hTAS1R2/hTAS1R3 receptor. acs.orgnih.govresearchgate.netresearcher.life This finding from functional assays provides direct evidence that AMF's mechanism of action involves a direct interaction with the human sweet taste receptor, classifying it as a sweet taste modulator at the receptor level. acs.orgacs.org
Sensory-Directed Fractionation and Taste Re-engineering Experiments
The discovery of this compound as a taste-active compound was achieved through a systematic process known as sensory-directed fractionation. acs.orgnih.govresearchgate.net This approach was famously applied to Traditional Balsamic Vinegar (TBV), a product known for its complex and long-lasting sweet taste. google.com
The process involves:
Separation: The complex food matrix (TBV) is separated into simpler fractions using chromatographic techniques such as ultrafiltration, gel absorption chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC). google.comresearchgate.net
Sensory Evaluation: Trained sensory panelists taste each fraction to identify which ones carry the specific taste characteristics of interest (in this case, sweetness).
Iterative Fractionation: The taste-active fractions are further separated, and the process is repeated until a pure, individual compound responsible for the sensory property is isolated.
Identification: The isolated compound is identified using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Through this methodology, this compound was identified as a previously unknown sweetness modulator in TBV. acs.orgnih.govresearchgate.net Alongside AMF, other taste-active compounds were also identified, as detailed in the table below.
Table 1: Key Taste Compounds Identified in Traditional Balsamic Vinegar via Sensory-Directed Fractionation
| Compound | Identified Taste Quality | Role |
| This compound | Sweetness Modulator | Contributes to long-lasting sweetness. nih.govgoogle.com |
| 6-O-acetyl-α/β-D-glucopyranose | Sweet-Bitter | Contributes to the primary taste profile. acs.orgnih.gov |
| 1-O-acetyl-β-D-fructopyranose | Sweet-Bitter | Contributes to the primary taste profile. acs.orgnih.gov |
Time-Intensity Studies of Sweetness Perception
While sensory panels can identify taste qualities, time-intensity (TI) studies are employed to measure the perception of a specific taste attribute over time. mdpi.com These studies have been crucial in defining the role of this compound as a sweetness modulator. acs.orgnih.gov
In a typical TI study for sweetness, panelists are asked to rate the intensity of sweetness of a solution continuously from the moment of tasting until the sensation is no longer perceptible. researchgate.net The data is used to generate a time-intensity curve, from which several parameters can be analyzed, including:
Imax: The maximum perceived intensity.
Tmax: The time at which maximum intensity is reached.
Total Duration: The total time the taste is perceived.
Area Under the Curve (AUC): An integrated measure of the total taste perception over time. researchgate.net
Research has shown that while this compound does not have a sweet taste on its own, its presence in a sucrose solution triggers a long-lasting sweetness intensity. researchgate.netisnff-jfb.com Time-intensity studies confirmed that the addition of AMF to a sucrose solution resulted in a sweetness profile that lingered significantly longer than the sucrose solution alone. researchgate.netmdpi.com This demonstrates its function as a modulator that enhances and extends the temporal profile of sweetness perception. acs.orgnih.gov
Table 2: Conceptual Effect of AMF on Sweetness Perception in Time-Intensity Studies
| Condition | Maximum Intensity (Imax) | Duration of Sweetness | Key Finding |
| Sucrose Solution (Control) | Baseline | Standard | Standard sweetness decay curve. |
| Sucrose Solution + AMF | Similar to control | Significantly extended | The sweetness sensation is prolonged, creating a long-lasting effect. researchgate.netmdpi.comisnff-jfb.com |
Emerging Research Directions and Future Perspectives on Amf
Development of More Efficient and Sustainable Synthesis Processes
The commercial viability of AMF is intrinsically linked to the development of efficient and sustainable production methods. Researchers are actively exploring various strategies to improve yields, enhance selectivity, and integrate AMF synthesis into broader biorefinery frameworks.
Novel Catalytic Systems for Enhanced Yields and Selectivity
A significant area of research is the design of innovative catalytic systems that can directly convert carbohydrates into AMF with high efficiency. One-pot synthesis from hexose (B10828440) sugars in an acetic acid medium is a promising approach. acs.org The combination of Lewis and Brønsted acids has shown synergistic effects in catalyzing the dehydration of sugars to HMF and promoting its subsequent esterification to AMF. acs.org
Recent studies have demonstrated the effectiveness of using zinc chloride (ZnCl₂) as a Lewis acid catalyst in conjunction with carboxylic acids, which act as both a Brønsted acid catalyst and a reagent. acs.org This system has achieved satisfactory yields of AMF directly from carbohydrates. acs.org Optimization of reaction parameters such as temperature, duration, substrate loading, and catalyst dosage has been a key focus. For instance, using fructose (B13574) and glucose as substrates, isolated yields of 80% and 60% for AMF have been reported under optimized conditions. acs.org
Researchers have also explored two-step enzymatic and chemical synthesis pathways. One such method involves the trans-esterification of D-fructose to 1,6-diacetylfructose (DAF) using an immobilized enzyme like Novozym 435, followed by the dehydration of DAF to AMF using an acid catalyst. mdpi.comnih.gov While soluble acids like sulfuric acid have shown high yields, the use of heterogeneous cation exchange resins such as Amberlyst 15 is being investigated for a more sustainable process, allowing for catalyst recycling. mdpi.comnih.gov
The following table summarizes some of the recent catalytic systems developed for AMF synthesis:
| Catalyst System | Substrate | Yield of AMF | Reference |
| ZnCl₂ / Acetic Acid | Fructose | 80% | acs.org |
| ZnCl₂ / Acetic Acid | Glucose | 60% | acs.org |
| Novozym 435 & Sulfuric Acid | D-fructose | 86.6% | mdpi.comnih.gov |
| Novozym 435 & Amberlyst 15 | D-fructose | Lower than soluble acid | mdpi.comnih.gov |
| Cesium Carbonate | HMF | 98% | units.it |
Continuous Flow Synthesis Methodologies
While much of the research has been conducted in batch reactors, continuous flow synthesis is gaining traction as a more efficient and scalable method for chemical production. The application of continuous flow processes to AMF synthesis is an emerging area with the potential to offer better control over reaction parameters, leading to higher yields and purity. The development of robust and stable heterogeneous catalysts is crucial for the successful implementation of continuous flow systems for AMF production.
Exploration of Novel Applications in Materials Science and Bio-Polymers
The unique chemical structure of AMF makes it a versatile building block for the creation of new materials with desirable properties. chemimpex.com Its furan (B31954) ring and reactive functional groups allow for a wide range of chemical modifications, leading to the development of advanced monomers and functional materials.
Advanced Monomers for Sustainable Polymer Production
AMF is being actively investigated as a precursor for the synthesis of monomers for bio-based polymers. chemimpex.com A significant application is its conversion to 2,5-furandicarboxylic acid (FDCA), a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). google.commdpi.com The oxidation of AMF to FDCA has been successfully demonstrated using various catalytic systems. acs.org
Furthermore, AMF can be used to synthesize other valuable monomers. For example, it can be converted to 2,5-bis(hydroxymethyl)furan (BHMF), which is a diol that can be used in the production of polyesters, polycarbonates, and polyurethanes. mdpi.com The synthesis of novel vinyl-functionalized furans, such as 5-acetoxymethyl-2-vinylfuran, from AMF precursors has also been reported, opening up possibilities for new types of polymers through polymerization of the vinyl group. nih.govresearchgate.net
The table below highlights some of the key monomers that can be derived from AMF:
| Monomer | Polymer Application | Reference |
| 2,5-Furandicarboxylic acid (FDCA) | Polyethylene furanoate (PEF) | google.comacs.orgmdpi.com |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polycarbonates, Polyurethanes | mdpi.com |
| 5-Acetoxymethyl-2-vinylfuran | Vinyl polymers | nih.govresearchgate.net |
Functional Materials Derived from AMF
Beyond its role as a monomer, AMF is being explored for the creation of functional materials with specific properties. Its derivatives can be incorporated into various material systems to impart desired functionalities. For instance, the hydrophobic nature of the acetoxymethyl group can be advantageous in certain applications. acs.org
Research is ongoing into the use of AMF-derived compounds in the development of smart materials. For example, molecularly imprinted polymers (MIPs) incorporating AMF derivatives could be designed for targeted drug delivery systems. nih.gov The unique chemical reactivity of the furan ring in AMF allows for its participation in reactions like Diels-Alder, which can be used to create self-healing materials. mdpi.com The development of functional materials from AMF is a rapidly evolving field with the potential to yield innovative products for a wide range of applications.
Deeper Understanding of Biological Roles and Health Effects
Future research is geared towards a more profound comprehension of how AMF interacts with biological systems. This involves moving from simple identification to a detailed characterization of its toxicological and pharmacological profiles and its effects on physiological processes.
While preliminary studies have indicated several potential pharmacological activities, a consensus from the available data is that the toxicological properties of AMF have not yet been fully investigated. fishersci.com Early findings suggest it may possess anti-inflammatory and antioxidant properties. phcogres.com Some sources have also indicated potential antifungal and anticancer activities, though it has also been suggested that the compound could cause DNA damage, which might lead to cell death. biosynth.com Reports also mention that it can cause skin and eye irritation. georganics.sk More recent research has explored its potential as a hemoglobin (Hb) modifier with anti-sickling properties. acs.org However, a comprehensive toxicological profile is still lacking, with one safety data sheet noting that data on acute toxicity is unavailable. georganics.sk Future research will need to systematically evaluate these properties to establish a definitive profile of its effects.
A significant area of emerging research is the investigation of AMF's role as a physiological modulator. The most documented effect in this regard is its function as a sweet taste modulator. researchgate.netsciopen.comchemicalbook.com Sensory-directed studies of traditional balsamic vinegar identified AMF as a novel compound that contributes to a long-lasting sweet taste perception. researchgate.netacs.org Functional assays have confirmed that the sweet taste receptor (hTAS1R2/hTAS1R3) responds to this furaldehyde. researchgate.netacs.org It has been shown to enhance the sweetness of sucrose (B13894) solutions, even though it does not have a sweet taste on its own. researchgate.net Beyond taste modulation, AMF has been identified as a volatile metabolite in fruits like kiwi, and as a component in traditional Ayurvedic remedies used for musculoskeletal disorders, suggesting other potential physiological roles that warrant further investigation. phcogres.comnih.gov
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The ability to detect and quantify AMF, often present in trace amounts within complex mixtures like food, is crucial for understanding its prevalence and effects. Research is therefore focusing on the application of sophisticated analytical methods.
High-resolution mass spectrometry (HRMS) is a key technology for the analysis of AMF in complex samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying and quantifying AMF in diverse matrices, including balsamic vinegar, Ayurvedic formulations, and fruits. phcogres.comnih.govmdpi.com For instance, LC-MS/MS has been used to monitor the formation of AMF during food production processes. mdpi.com Specific methods using electrospray ionization (ESI) in positive mode have been developed to analyze the mass transitions of AMF, allowing for precise quantification. google.com These high-resolution techniques are essential for metabolomics studies, helping to build a comprehensive picture of the metabolites present in a given sample. mdpi.com
Advanced hyphenated techniques, which couple a separation method with a detection method, are central to the comprehensive profiling of AMF. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for analyzing the volatile fraction of samples to identify compounds like AMF. phcogres.commdpi.comscispace.com Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed for analyzing non-volatile components and determining the yield of AMF in synthesis reactions. researchgate.netmdpi.com The "sensomics" approach represents a sophisticated hyphenated methodology, combining instrumental analysis (e.g., GC-MS) with human sensory panels to identify key taste-active compounds like AMF in foods. researchgate.netacs.org These comprehensive techniques are vital for linking the chemical presence of AMF to its functional role in a product.
Economic and Environmental Impact Assessment of AMF Production and Use
As AMF gains interest as a platform chemical derived from biomass, assessing the economic viability and environmental footprint of its production is becoming critical. Research is focused on developing sustainable and cost-effective synthesis methods. mdpi.commdpi.com One approach involves a two-step hybrid process converting glucose or fructose to AMF using immobilized enzymes and recyclable cation exchange resins. mdpi.commdpi.comresearchgate.net The ability to reuse both the enzyme and the solid acid catalyst for multiple cycles is a significant advantage for cost-efficient and sustainable production. mdpi.com These processes align with the principles of green chemistry and contribute to a circular economy by utilizing renewable biomass as a feedstock. researchgate.net A formal Environmental Impact Assessment (EIA) for any large-scale production would need to evaluate the entire lifecycle, including raw material sourcing, the industrial processes used, and transportation, to ensure the technology is environmentally sound. fao.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetoxymethyl-2-furaldehyde (5-AMF), and how do reaction conditions influence yield?
- Methodology : 5-AMF is synthesized via acid-catalyzed dehydration of fructose or glucose derivatives. For example, reactive extraction with acetic anhydride and in-situ esterification under mild temperatures (80–120°C) optimizes yield by minimizing side reactions like humin formation . Alternative routes include catalytic oxidation of 5-hydroxymethylfurfural (HMF) using acetic acid as both solvent and acylating agent. Key parameters include acid strength (e.g., HCl, H₂SO₄), solvent polarity, and reaction time .
- Data Note : Xiong et al. (2018) reported a 65% yield using HCl catalyst at 100°C, while higher temperatures (>130°C) reduced selectivity due to polymerization .
Q. How is 5-AMF characterized analytically, and what are its critical physicochemical properties?
- Methodology : Use GC-MS or HPLC with UV detection (λ = 280 nm) for quantification. Structural confirmation is achieved via ¹H/¹³C NMR (key signals: δ 9.6 ppm for aldehyde proton, δ 2.1 ppm for acetyl group) and FT-IR (C=O stretch at 1720 cm⁻¹). Physicochemical properties include melting point (52–56°C), molecular weight (168.14 g/mol), and solubility in polar aprotic solvents (e.g., DMSO, acetone) .
- Data Gap : Limited data exist on its stability in aqueous solutions; decomposition rates under varying pH and temperature require further study .
Q. What are the recommended storage and handling protocols for 5-AMF?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Handle in a fume hood with PPE (gloves, N95 mask) due to limited toxicity data. Contaminated materials should be disposed via incineration or regulated waste streams .
Advanced Research Questions
Q. How does 5-AMF modulate sweet taste perception, and what experimental models validate its sensory activity?
- Methodology : Sensomics analysis identifies 5-AMF as a sweet taste enhancer in balsamic vinegar. In vitro assays using human TAS1R2/TAS1R3 receptors show synergistic effects with sucrose (EC₅₀ reduction by 30% at 50 ppm 5-AMF). Cell-based calcium imaging and sensory panels confirm dose-dependent enhancement (1–100 ppm) without intrinsic sweetness .
- Contradiction : While Hillmann et al. (2012) reported activity in HEK-293 cells, in vivo validation in animal models is lacking .
Q. What are the challenges in quantifying 5-AMF in complex matrices (e.g., food, biological fluids)?
- Methodology : Derivatization with BSTFA or MTBSTFA improves GC-MS volatility. LC-MS/MS with MRM transitions (m/z 168 → 123) enhances specificity in lipid-rich samples. Matrix effects (e.g., vinegar acidity) require standard addition calibration .
- Data Gap : No validated protocols exist for plasma or tissue analysis due to low bioavailability studies .
Q. How does 5-AMF interact with mammalian aquaporins or ion channels, and what are the implications for toxicity?
- Methodology : Xenopus oocyte swelling assays reveal 5-AMF inhibits AQP1 water permeability (IC₅₀ = 200 μM). Electrophysiology shows partial blockage of TRPV1 channels at 1 mM. Computational docking predicts binding to extracellular loops of AQP1, but in vivo toxicokinetics remain unstudied .
Q. What structural analogs of 5-AMF exhibit improved bioactivity or stability, and how are they designed?
- Methodology : Methylation of the acetyl group (e.g., 5-methoxymethyl-2-furaldehyde) increases hydrolytic stability. QSAR models prioritize electron-withdrawing substituents on the furan ring for enhanced receptor binding. Synthesis via regioselective acetylation of HMF derivatives using lipase catalysts achieves >90% purity .
Methodological Considerations Table
Critical Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
